molecular formula C21H29NO2 B1437837 N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline CAS No. 1040682-75-4

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline

Cat. No. B1437837
M. Wt: 327.5 g/mol
InChI Key: UBGDNTFAWPAJRP-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline (EBHA) is an aromatic amine compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. EBHA is a versatile compound with numerous potential uses in both laboratory and industrial settings. EBHA has been studied extensively in recent years, and its properties and potential applications are well documented.

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

Research on compounds akin to N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline has delved into their crystal growth, structural characteristics, vibrational effects due to hydrogen bonding, and antimicrobial activities. Studies have utilized various spectroscopic methods and computational analysis to understand the molecular geometry, vibrational frequencies, and chemical reactivity of these compounds. Antimicrobial studies have shown effectiveness against pathogens like Aspergillus niger and Staphylococcus aureus, highlighting their potential in antimicrobial applications (Bravanjalin Subi et al., 2022).

Photophysical Properties and Polymer Synthesis

Another area of application includes the synthesis of polyurethane cationomers with anil groups, where intramolecular proton transfer in salicylideneanil structures has been investigated for their fluorescent properties. These studies aim to enhance the understanding of photophysical properties and the development of new materials with specific optical characteristics (Buruianǎ et al., 2005).

DNA-Binding Studies and Antioxidant Activities

Compounds similar to the specified chemical have been studied for their DNA-binding capabilities and antioxidant activities. Silver(I) complexes containing bis(benzimidazolyl)aniline derivatives have shown to bind to DNA in an intercalation mode, suggesting potential applications in the field of biochemistry and pharmaceuticals. Moreover, these compounds exhibit significant antioxidant activities, indicating their usefulness in combating oxidative stress (Wu et al., 2014).

Electrochemical and Photoproduct Studies

Further research has focused on the electrochemical reduction mechanisms and spectroscopic studies of proton transfer and photochromism in compounds with similar structures. These studies provide insights into the electrochemical properties and photophysical behavior of these compounds, which can be pivotal for their application in sensors, photovoltaics, and other electronic devices (Isse et al., 1996); (Lewis & Sandorfy, 1982).

NLO Materials and Molecular Polarizability

The potential of these compounds as NLO materials has been explored through DFT computation and spectroscopic analysis. These studies aim to understand their non-linear optical behavior, which is crucial for applications in the field of optics and photonics (Balachandran et al., 2013).

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-5-6-7-14-24-21-13-9-11-19(16-21)22-17-18-10-8-12-20(15-18)23-4-2/h8-13,15-16,22H,3-7,14,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNTFAWPAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethoxybenzyl)-3-(hexyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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